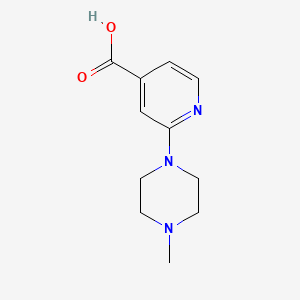

2-(4-Methyl-piperazin-1-yl)-isonicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-methylpiperazin-1-yl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-13-4-6-14(7-5-13)10-8-9(11(15)16)2-3-12-10/h2-3,8H,4-7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXVRAMAPGBJUBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424435 | |

| Record name | 2-(4-Methyl-piperazin-1-yl)-isonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876717-56-5 | |

| Record name | 2-(4-Methyl-piperazin-1-yl)-isonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methylpiperazin-1-yl)pyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Methyl-piperazin-1-yl)-isonicotinic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methyl-piperazin-1-yl)-isonicotinic acid, registered under CAS Number 876717-56-5, is a heterocyclic carboxylic acid that has garnered significant interest within the pharmaceutical and medicinal chemistry sectors.[1][2] Its unique structural architecture, featuring a pyridine core substituted with a methylpiperazine moiety, positions it as a valuable and versatile building block in the synthesis of complex biologically active molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, analytical characterization, and its burgeoning role in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthetic chemistry and drug design. These properties influence its reactivity, solubility, and pharmacokinetic profile when incorporated into larger molecules.

| Property | Value | Source |

| CAS Number | 876717-56-5 | [1][2] |

| Molecular Formula | C₁₁H₁₅N₃O₂ | [1] |

| Molecular Weight | 221.26 g/mol | [1] |

| Appearance | Off-white to light yellow solid | Inferred from typical small organic molecules |

| Solubility | Soluble in polar organic solvents such as DMSO and methanol. | Inferred from structure and related compounds |

Synthesis and Mechanism

The most logical and widely applicable method for the synthesis of this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This well-established transformation in heterocyclic chemistry involves the displacement of a leaving group, typically a halogen, from an electron-deficient aromatic ring by a nucleophile.

In this specific synthesis, the pyridine ring of an isonicotinic acid derivative is activated towards nucleophilic attack by the presence of the electron-withdrawing carboxylic acid group and a halogen atom at the 2-position. The secondary amine of N-methylpiperazine serves as the potent nucleophile.

Conceptual Workflow of Synthesis

Caption: A diagram illustrating the key stages in the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established principles of nucleophilic aromatic substitution on pyridine rings.

Materials:

-

2-Chloroisonicotinic acid

-

1-Methylpiperazine

-

A high-boiling point polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF))

-

A non-nucleophilic base (e.g., Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA))

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate and water for extraction

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) for drying

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloroisonicotinic acid (1 equivalent).

-

Solvent and Base Addition: Add a suitable volume of DMSO or DMF to dissolve the starting material. To this solution, add 1-methylpiperazine (1.2-1.5 equivalents) and a non-nucleophilic base such as potassium carbonate (2-3 equivalents). The base is crucial to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and acidify to a pH of approximately 6-7 using a dilute solution of hydrochloric acid. This step protonates the product, aiding in its isolation.

-

Extraction and Purification: Extract the aqueous layer with a suitable organic solvent like ethyl acetate. The organic layers are then combined, washed with brine, and dried over anhydrous magnesium sulfate or sodium sulfate. The solvent is removed under reduced pressure to yield the crude product.

-

Final Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for the structural elucidation of such molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyridine ring, the piperazine ring, and the methyl group. The aromatic protons will appear in the downfield region, while the aliphatic protons of the piperazine and the methyl group will be in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. Key signals would include those for the carboxylic acid carbon, the carbons of the pyridine ring, and the carbons of the piperazine ring and the methyl group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound, the expected molecular ion peak [M+H]⁺ would be at m/z 222.12.[3]

Applications in Drug Discovery and Development

The piperazine moiety is a well-known "privileged scaffold" in medicinal chemistry, appearing in a multitude of approved drugs due to its favorable physicochemical properties and ability to interact with various biological targets.[4] this compound serves as a key building block, enabling the introduction of the methylpiperazine-substituted pyridine core into larger, more complex molecules.

Role as a Synthetic Intermediate

This compound is primarily utilized as an intermediate in the synthesis of a diverse range of therapeutic agents. Its carboxylic acid functional group provides a convenient handle for further chemical modifications, most commonly through amide bond formation. This allows for its coupling with various amine-containing fragments to generate extensive chemical libraries for high-throughput screening.

Use in the Synthesis of Kinase Inhibitors

A significant application of this building block is in the development of kinase inhibitors.[5] The pyridine and piperazine rings can engage in crucial hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of various kinases. The structural motif provided by this compound has been incorporated into novel inhibitors targeting enzymes such as Glycogen Synthase Kinase-3β (GSK-3β).[6]

Potential in Developing Novel Therapeutics

Derivatives of this compound have been explored for a range of biological activities, including but not limited to:

-

Antituberculosis Agents: The isonicotinic acid scaffold is a core component of the first-line tuberculosis drug, isoniazid. Novel derivatives incorporating the methylpiperazine group are being investigated for their potential to overcome drug resistance.[7]

-

5-HT Receptor Ligands: The piperazine moiety is a common feature in ligands for serotonin receptors. Modifications of this core structure could lead to new agents for treating central nervous system disorders.[8]

Safety and Handling

This compound is classified as an irritant.[1] Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. It should be handled in a well-ventilated area, preferably a fume hood.

Conclusion

This compound is a pivotal chemical entity in modern drug discovery. Its straightforward synthesis, coupled with the versatile reactivity of its carboxylic acid group, makes it an attractive building block for medicinal chemists. As the quest for novel therapeutics continues, the strategic incorporation of this and related scaffolds will undoubtedly play a crucial role in the development of the next generation of medicines.

References

- 1. 175205-10-4 Cas No. | 7 | Matrix Scientific [matrix.staging.1int.co.uk]

- 2. This compound | 876717-56-5 [amp.chemicalbook.com]

- 3. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of isonicotinic acid N'-arylidene-N-[2-oxo-2-(4-aryl-piperazin-1-yl)-ethyl]-hydrazides as antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Methyl-piperazin-1-yl)-isonicotinic acid

Introduction

In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is paramount to its success.[1][2] These intrinsic characteristics govern a molecule's behavior from the moment of administration through its journey of absorption, distribution, metabolism, and excretion (ADME).[3][4] This guide provides a comprehensive technical overview of the core physicochemical properties of 2-(4-Methyl-piperazin-1-yl)-isonicotinic acid, a molecule of interest in medicinal chemistry. We will delve into the theoretical underpinnings and practical methodologies for determining its ionization constant (pKa), lipophilicity (logP/logD), and solubility. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a framework for its application in rational drug design.

Molecular Structure and Core Properties

This compound is a heterocyclic compound featuring a pyridine carboxylic acid scaffold substituted with a methylpiperazine moiety. This unique combination of functional groups dictates its physicochemical behavior and potential pharmacological activity.

Table 1: Core Molecular Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-(4-methylpiperazin-1-yl)pyridine-4-carboxylic acid | P&S Chemicals |

| Chemical Formula | C₁₁H₁₅N₃O₂ | P&S Chemicals |

| Molecular Weight | 221.26 g/mol | Matrix Scientific |

| CAS Number | 876717-56-5 | Matrix Scientific |

Note: The following sections will discuss the theoretical and experimental determination of key physicochemical properties. Where experimental data for the title compound is not publicly available, representative methodologies and the significance of these properties will be discussed in detail.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa of a molecule is a critical determinant of its ionization state at different physiological pH levels, which in turn influences its solubility, permeability, and target engagement.[3][5] For this compound, the presence of both a carboxylic acid (an acidic group) and two amine functionalities within the piperazine ring (basic groups) suggests it is an amphoteric substance with multiple pKa values. The pyridine ring nitrogen is also weakly basic.

The ionization state of this molecule will significantly change as it moves through the gastrointestinal tract, from the acidic environment of the stomach to the more neutral pH of the intestines.[6][7] Understanding these pKa values is therefore essential for predicting its absorption and distribution.[4]

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa values of ionizable compounds.[8][9][10][11] The method involves the gradual addition of a titrant (an acid or a base) to a solution of the compound and monitoring the resulting change in pH.

Caption: Workflow for pKa determination by potentiometric titration.

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable co-solvent (e.g., methanol or DMSO) if aqueous solubility is limited.

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

Prepare a background electrolyte solution (e.g., 0.15 M KCl) to maintain constant ionic strength.[8]

-

-

Calibration:

-

Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[8]

-

-

Titration Procedure:

-

Accurately pipette a known volume of the compound's solution into a thermostatted titration vessel.

-

Add the background electrolyte.

-

Titrate the solution with the standardized acid to a low pH (e.g., pH 2) to ensure all basic groups are protonated.

-

Subsequently, titrate with the standardized base, recording the pH value after each incremental addition of the titrant until a high pH (e.g., pH 12) is reached.[9]

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

The pKa values correspond to the pH at the half-equivalence points. These can be accurately determined from the inflection points of the titration curve, often by analyzing the first or second derivative of the curve.[12]

-

Lipophilicity (logP and logD): A Measure of Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial factor influencing its absorption, distribution, and ability to cross biological membranes.[13][14] It is commonly expressed as the logarithm of the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH for ionizable compounds.[15] For an amphoteric molecule like this compound, logD is a more physiologically relevant parameter as it accounts for the pH-dependent ionization.[16][17]

A balanced logD value is often sought in drug design; too high, and the compound may be poorly soluble and sequestered in fatty tissues, while too low, and it may not effectively cross cell membranes.[18][19]

Experimental Determination of Lipophilicity: The Shake-Flask Method

The shake-flask method is the "gold standard" for the experimental determination of logP and logD due to its direct measurement of partitioning.[17][20]

Caption: Workflow for logD determination by the shake-flask method.

-

Preparation of Phases:

-

Prepare an aqueous buffer at the desired pH (e.g., pH 7.4 for physiological relevance).

-

Saturate n-octanol with the aqueous buffer and vice versa by mixing and allowing them to separate overnight.[16]

-

-

Partitioning:

-

Analysis:

-

Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

The logD is calculated using the following formula: logD = log₁₀ ( [Compound]octanol / [Compound]aqueous )

-

Solubility: A Prerequisite for Absorption

Aqueous solubility is a fundamental physicochemical property that significantly impacts the oral bioavailability of a drug.[22][23][24][25] For a drug to be absorbed, it must first be in solution.[23] Poor solubility can lead to low and variable absorption, hindering therapeutic efficacy.[26][27] Solubility can be assessed under kinetic or thermodynamic conditions.

-

Kinetic solubility measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. It is a high-throughput method often used in early drug discovery.[28][29][30][31]

-

Thermodynamic solubility is the true equilibrium solubility of a compound in a saturated solution and is the more definitive measure, crucial for later-stage development.[27][32][33]

Experimental Determination of Thermodynamic Solubility

The shake-flask method is also the gold standard for determining thermodynamic solubility.[34][35]

Caption: Workflow for thermodynamic solubility determination.

-

Sample Preparation:

-

Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).[32]

-

-

Equilibration:

-

Seal the vial and shake it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 48 hours) to ensure that equilibrium is reached.[29]

-

-

Phase Separation:

-

Separate the undissolved solid from the saturated solution. This can be achieved by filtration through a low-binding filter or by high-speed centrifugation.[36]

-

-

Quantification:

-

Accurately determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV, against a calibration curve.[27]

-

Conclusion: A Holistic View of Physicochemical Properties

The physicochemical properties of this compound—its pKa, logD, and solubility—are intricately linked and collectively dictate its potential as a drug candidate. A low pKa for the carboxylic acid and higher pKa values for the piperazine nitrogens will define its charge state across the physiological pH range. This, in turn, will modulate its logD and aqueous solubility. By employing the robust experimental methodologies outlined in this guide, researchers can obtain reliable data to build a comprehensive physicochemical profile. This profile is not merely a collection of numbers but a predictive tool that enables informed decisions in lead optimization, formulation development, and ultimately, the design of safer and more effective medicines.[37][38]

References

- 1. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. drughunter.com [drughunter.com]

- 4. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is pKa and how is it used in drug development? [pion-inc.com]

- 6. industrialpharmacist.com [industrialpharmacist.com]

- 7. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. LogP: Significance and symbolism [wisdomlib.org]

- 14. medium.com [medium.com]

- 15. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 16. LogP / LogD shake-flask method [protocols.io]

- 17. researchgate.net [researchgate.net]

- 18. acdlabs.com [acdlabs.com]

- 19. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 20. encyclopedia.pub [encyclopedia.pub]

- 21. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. How does drug solubility affect drug delivery? [synapse.patsnap.com]

- 23. How does solubility affect oral bioavailability? [synapse.patsnap.com]

- 24. ascendiacdmo.com [ascendiacdmo.com]

- 25. seppic.com [seppic.com]

- 26. Evaluating the Role of Solubility in Oral Absorption of Poorly Water‐Soluble Drugs Using Physiologically‐Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 27. evotec.com [evotec.com]

- 28. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 29. enamine.net [enamine.net]

- 30. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 31. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 32. In-vitro Thermodynamic Solubility [protocols.io]

- 33. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 34. researchgate.net [researchgate.net]

- 35. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]

- 36. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 37. Impact of Physicochemical Profiling for Rational Approach on Drug Discovery [jstage.jst.go.jp]

- 38. Impact of physicochemical profiling for rational approach on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-(4-Methyl-piperazin-1-yl)-isonicotinic Acid: Structure, Properties, and Synthetic Strategy

Abstract: This technical guide provides an in-depth analysis of 2-(4-methyl-piperazin-1-yl)-isonicotinic acid, a heterocyclic compound of significant interest to the pharmaceutical research and development sector. The molecule uniquely combines the structural features of isonicotinic acid, a known pharmacophore, with a 1-methylpiperazine moiety, a group frequently employed to enhance pharmacokinetic properties. We will dissect its molecular structure, detail its physicochemical properties, propose a robust synthetic pathway grounded in established chemical principles, and predict its spectroscopic signature. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in the design of novel therapeutic agents.

Molecular Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental characteristics is the bedrock of its application in research. This section outlines the core identity and key physical data for this compound.

Nomenclature and Chemical Identifiers

The compound is systematically named and cataloged under various identifiers, ensuring its unambiguous recognition in chemical databases and literature.

| Identifier | Value | Source |

| IUPAC Name | 2-(4-Methylpiperazin-1-yl)pyridine-4-carboxylic acid | [1] |

| CAS Number | 876717-56-5 | [2][3] |

| Molecular Formula | C₁₁H₁₅N₃O₂ | [2][3] |

| Molecular Weight | 221.26 g/mol | [2][3] |

| Synonyms | 2-(4-Methyl-1-piperazinyl)isonicotinic Acid, 2-(4-Methyl-1-piperazinyl)-4-pyridinecarboxylic acid | [3] |

Core Molecular Structure

The structure of this compound is a composite of two key heterocyclic systems: a pyridine ring and a piperazine ring. The pyridine ring is substituted at the 4-position with a carboxylic acid group, defining it as an isonicotinic acid derivative.[4] The 2-position of this pyridine core is linked via a carbon-nitrogen bond to the 1-position of a 4-methylpiperazine ring.

Physicochemical Data

The following table summarizes key physicochemical properties, which are essential for designing experimental conditions such as solvent selection, reaction temperature, and purification methods. These values are based on computational predictions.

| Property | Predicted Value | Source |

| Boiling Point | 475.1 ± 45.0 °C | [3] |

| Density | 1.239 ± 0.06 g/cm³ | [3] |

| pKa | 2.14 ± 0.10 (most acidic) | [3] |

Significance in Medicinal Chemistry and Drug Development

The value of this molecule as a synthetic intermediate is derived from the proven biological relevance of its constituent parts. The piperazine moiety is one of the most prevalent heterocycles in approved drugs, prized for its ability to serve as a versatile scaffold and to improve aqueous solubility and oral bioavailability.[5] The isonicotinic acid framework is famously the core of the antituberculosis drug isoniazid and its derivatives continue to be explored for various therapeutic applications.[6]

The combination of these two "privileged" structures in a single, ready-to-use building block offers a streamlined path to novel compounds with potential activity in diverse areas, such as kinase inhibition, GPCR modulation, and as agents targeting polymerases.[7]

Proposed Synthetic Pathway

While this compound is commercially available as a building block, understanding its synthesis is crucial for analogue design and process development. A logical and field-proven approach involves a nucleophilic aromatic substitution (SNAr) reaction.

Retrosynthetic Analysis

The key disconnection is the C-N bond between the pyridine ring and the piperazine nitrogen. This retrosynthetic step is justified because SNAr reactions on electron-deficient aromatic rings (like a 2-halopyridine) are a cornerstone of heterocyclic chemistry. This leads to two readily available starting materials: a 2-halo-isonicotinic acid derivative and 1-methylpiperazine.

Proposed Experimental Protocol (Forward Synthesis)

This protocol describes a self-validating system for the synthesis of this compound. The progress can be monitored by Thin Layer Chromatography (TLC), and the final product identity confirmed by standard analytical techniques.

Reaction: 2-Chloro-isonicotinic acid + 1-Methylpiperazine → this compound

-

Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-chloro-isonicotinic acid (1.0 eq).

-

Solvent and Base Addition: Add a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (approx. 0.1 M concentration). Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.5 eq) or diisopropylethylamine (DIPEA, 2.5 eq).

-

Causality: The solvent must be polar to dissolve the reagents but aprotic to avoid competing with the nucleophile. The base is essential to deprotonate the piperazine nitrogen, increasing its nucleophilicity, and to neutralize the HCl byproduct formed during the reaction.

-

-

Nucleophile Addition: Add 1-methylpiperazine (1.2 eq) to the stirring suspension.

-

Causality: A slight excess of the nucleophile ensures the complete consumption of the limiting electrophile (the 2-chloro-isonicotinic acid).

-

-

Reaction Conditions: Heat the reaction mixture to 80-120 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 4-12 hours).

-

Causality: SNAr reactions require thermal energy to overcome the activation barrier for the formation of the Meisenheimer complex intermediate.

-

-

Work-up: Cool the reaction to room temperature. Dilute with water and adjust the pH to ~7 using 1M HCl. The product may precipitate. If not, extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure compound.

Predicted Spectroscopic Characterization

While experimental spectra should be acquired for confirmation, the molecular structure allows for reliable prediction of its key spectroscopic features. This is based on established chemical shift values and functional group frequencies from analogous structures.[8][9]

Predicted ¹H NMR Spectroscopy (in CDCl₃, 400 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Pyridine-H | ~8.2 | d | 1H | H adjacent to COOH |

| Pyridine-H | ~7.0 | s | 1H | H between N and C-Pip |

| Pyridine-H | ~6.8 | d | 1H | H adjacent to C-Pip |

| Piperazine-H | ~3.6-3.8 | t | 4H | -CH₂-N(Py) |

| Piperazine-H | ~2.5-2.7 | t | 4H | -CH₂-N(Me) |

| Methyl-H | ~2.3 | s | 3H | -N-CH₃ |

| Carboxylic Acid-H | >10 | br s | 1H | -COOH |

Predicted FT-IR Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 2500-3300 | O-H | Broad stretch (Carboxylic Acid) |

| ~1700 | C=O | Stretch (Carboxylic Acid) |

| 1600, 1480 | C=C, C=N | Aromatic ring stretch |

| ~1250 | C-N | Stretch (Aryl-amine) |

Safety and Handling

Based on available data, this compound is classified as an irritant.[2][3]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound is a strategically designed chemical intermediate that provides a direct route to complex molecules of pharmaceutical interest. Its synthesis is straightforward, relying on fundamental and scalable organic reactions. The combination of the biologically relevant isonicotinic acid core and the pharmacokinetically favorable piperazine moiety makes it a high-value building block for modern drug discovery campaigns.

References

- 1. pschemicals.com [pschemicals.com]

- 2. 175205-10-4 Cas No. | 7 | Matrix Scientific [matrix.staging.1int.co.uk]

- 3. This compound | 876717-56-5 [amp.chemicalbook.com]

- 4. Isonicotinic Acid [drugfuture.com]

- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of isonicotinic acid N'-arylidene-N-[2-oxo-2-(4-aryl-piperazin-1-yl)-ethyl]-hydrazides as antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Spectroscopic and quantum chemical analysis of Isonicotinic acid methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-(4-Methylpiperazin-1-yl)isonicotinic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of 2-(4-methylpiperazin-1-yl)isonicotinic acid, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document details the compound's nomenclature, physicochemical properties, a robust synthesis protocol, and its potential applications as a key building block in the creation of targeted therapeutics.

Compound Identification and Nomenclature

IUPAC Name: 2-(4-Methylpiperazin-1-yl)pyridine-4-carboxylic acid[1]

Synonyms: 2-(4-Methyl-piperazin-1-yl)-isonicotinic acid, BAS 10154025, CID6484238, SBB011467[1]

CAS Number: 876717-56-5[2]

Molecular Formula: C₁₁H₁₅N₃O₂[2]

Molecular Weight: 221.26 g/mol [2]

The structural framework of this molecule incorporates a pyridine-4-carboxylic acid (isonicotinic acid) core, substituted at the 2-position with a 4-methylpiperazin-1-yl moiety. The presence of the basic piperazine ring and the acidic carboxylic acid group imparts amphoteric properties to the molecule, influencing its solubility and its utility as a scaffold in drug design. The piperazine and pyridine motifs are prevalent in a multitude of clinically approved drugs, suggesting the potential of this compound as a valuable pharmaceutical intermediate.[3]

Physicochemical and Predicted Spectral Data

A summary of the key physicochemical properties of 2-(4-methylpiperazin-1-yl)isonicotinic acid is provided in the table below. These parameters are crucial for its handling, formulation, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅N₃O₂ | [2] |

| Molecular Weight | 221.26 | [2] |

| Predicted Boiling Point | 475.1±45.0 °C | ChemicalBook |

| Predicted Density | 1.239±0.06 g/cm³ | ChemicalBook |

| Predicted pKa | 2.14±0.10 | ChemicalBook |

| Predicted XlogP | -1.6 | PubChemLite |

Note: Predicted values are computationally derived and should be considered as estimates.

Synthesis Protocol: A Field-Proven Approach

The synthesis of 2-(4-methylpiperazin-1-yl)isonicotinic acid can be efficiently achieved through a nucleophilic aromatic substitution (SNAᵣ) reaction. This well-established methodology involves the displacement of a suitable leaving group, typically a halogen, from the 2-position of an isonicotinic acid derivative by N-methylpiperazine. The following protocol is a self-validating system, grounded in established principles of organic synthesis for analogous compounds.

Experimental Protocol: Synthesis of 2-(4-Methylpiperazin-1-yl)isonicotinic acid

Materials:

-

Methyl 2-chloroisonicotinate

-

1-Methylpiperazine

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Potassium Carbonate (K₂CO₃)

-

Lithium Hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

-

Brine

Step 1: Nucleophilic Aromatic Substitution

-

To a stirred solution of methyl 2-chloroisonicotinate (1.0 eq) in anhydrous DMF, add 1-methylpiperazine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The causality for heating is to provide the necessary activation energy for the SNAᵣ reaction to proceed at a reasonable rate.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl 2-(4-methylpiperazin-1-yl)isonicotinate.

Step 2: Saponification

-

Dissolve the crude ester from Step 1 in a mixture of THF and water (3:1).

-

Add lithium hydroxide (2.0 eq) to the solution and stir at room temperature for 2-4 hours, monitoring the hydrolysis by TLC. The use of a mixed solvent system ensures the solubility of both the ester and the inorganic base.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

-

Carefully acidify the aqueous layer to pH 5-6 with 1N HCl. The isoelectric point of the product will be in this range, causing it to precipitate.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to afford 2-(4-methylpiperazin-1-yl)isonicotinic acid as a solid.

Synthetic Workflow Diagram

Caption: Synthetic route to 2-(4-methylpiperazin-1-yl)isonicotinic acid.

Applications in Drug Development: A Scaffold for Kinase Inhibitors

The structural motifs present in 2-(4-methylpiperazin-1-yl)isonicotinic acid are frequently found in a class of targeted therapeutics known as kinase inhibitors. The pyridine ring can engage in hydrogen bonding interactions within the ATP-binding pocket of kinases, while the N-methylpiperazine group often extends into solvent-exposed regions, improving solubility and pharmacokinetic properties.

Numerous studies have demonstrated the efficacy of compounds containing the 2-(piperazin-1-yl)pyridine scaffold as potent kinase inhibitors. For instance, a derivative incorporating a 2-[4-(4-methyl-piperazin-1-yl)-phenylamino] moiety has been identified as a potent inhibitor of Cyclin-Dependent Kinase 4 (CDK4), a key regulator of the cell cycle, and AMPK-related kinase 5 (ARK5). This suggests that 2-(4-methylpiperazin-1-yl)isonicotinic acid is a highly valuable starting material or intermediate for the synthesis of novel kinase inhibitors for cancer therapy.

Logical Relationship Diagram: From Intermediate to Kinase Inhibitor

Caption: Role as an intermediate in kinase inhibitor development.

Conclusion

2-(4-Methylpiperazin-1-yl)isonicotinic acid is a versatile heterocyclic compound with significant potential in medicinal chemistry. Its straightforward synthesis and the prevalence of its structural components in known bioactive molecules, particularly kinase inhibitors, make it a valuable tool for drug discovery and development professionals. This guide provides a foundational understanding of its properties and a reliable protocol for its preparation, empowering researchers to leverage this compound in their quest for novel therapeutics.

References

- 1. PubChemLite - 2-(4-methylpiperazin-1-yl)pyridine-4-carboxylic acid (C11H15N3O2) [pubchemlite.lcsb.uni.lu]

- 2. 1-(3-Carboxy-2-pyridyl)-4-methyl-2-phenylpiperazine | C17H19N3O2 | CID 9839188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the De-orphanization of 2-(4-Methyl-piperazin-1-yl)-isonicotinic acid: A Strategy for Therapeutic Target Identification

Abstract

The identification of a small molecule's molecular target is a critical and often rate-limiting step in drug discovery. It provides the mechanistic foundation for understanding efficacy, predicting toxicity, and enabling rational lead optimization. This technical guide presents a comprehensive, multi-pronged strategy for the identification and validation of potential therapeutic targets for the novel chemical entity, 2-(4-Methyl-piperazin-1-yl)-isonicotinic acid. As this compound is not extensively characterized in public literature, this document serves as an in-depth, field-proven framework for researchers, scientists, and drug development professionals. The methodologies described herein are based on established, validated approaches in chemical biology and pharmacology, emphasizing experimental causality and self-validating systems to ensure scientific integrity.

Introduction: Deconstructing the Molecule and Forming the Hypothesis

The compound this compound is a synthetic small molecule featuring two key pharmacophoric moieties: an isonicotinic acid core and a 4-methyl-piperazine side chain. The process of identifying its biological target(s)—often termed "de-orphanization"—begins with a rational analysis of these structural components, as they are prevalent in numerous approved therapeutics and bioactive molecules.[1]

-

Isonicotinic Acid Scaffold: This pyridine carboxylic acid isomer is the core of drugs like Isoniazid, used in tuberculosis treatment.[2] Derivatives of this scaffold have been shown to inhibit a range of enzymes, including histone deacetylases (HDACs), cyclooxygenase-2 (COX-2), and various kinases.[2][3] The carboxylic acid group can act as a key hydrogen bond donor/acceptor or a zinc-binding group, a critical feature for interaction with metalloenzymes like HDACs.[4]

-

4-Methyl-piperazine Moiety: The piperazine ring is a "privileged scaffold" in medicinal chemistry, found in hundreds of drugs.[5][6][7] It is particularly common in agents targeting the central nervous system (CNS), such as ligands for G-protein coupled receptors (GPCRs) like serotonin and dopamine receptors.[8][9] Furthermore, this moiety is a structural component of many successful tyrosine kinase inhibitors, including Imatinib, where it enhances solubility and modulates target binding.[10][11]

Based on this structural analysis, we can formulate several primary hypotheses for potential target classes for this compound:

-

Histone Deacetylases (HDACs): The isonicotinic acid could function as a zinc-binding warhead, a common feature of HDAC inhibitors.[12][13][14]

-

Protein Kinases: The piperazine group is a well-established feature in numerous kinase inhibitors, suggesting potential activity against families like tyrosine kinases (e.g., VEGFR2) or cyclin-dependent kinases (CDKs).[15][16]

-

G-Protein Coupled Receptors (GPCRs): The aryl-piperazine structure is a classic pharmacophore for aminergic GPCRs, which are major targets for neurological and psychiatric disorders.[17][18]

This guide will now detail a systematic workflow to experimentally test these hypotheses and uncover novel targets in an unbiased manner.

A Systematic Workflow for Target Identification and Validation

The modern approach to target identification integrates computational methods with direct biochemical and cell-based assays to build a robust, evidence-based case for a drug-target interaction.[19][20][21] Our strategy is divided into three core phases: Unbiased Target Discovery, Hit Validation and Confirmation, and Direct Target Engagement.

Caption: A comprehensive workflow for novel compound target identification.

Phase 1: Unbiased Target Discovery via Chemical Proteomics

While our initial hypotheses are valuable, an unbiased approach is critical to discover unexpected targets. Chemical proteomics is a powerful technique to identify proteins that physically interact with a small molecule directly from a complex biological sample, such as a cell lysate.[22][23][24][25][26]

The most robust method is affinity-based protein profiling.[27] This involves synthesizing a version of this compound that is chemically tagged (e.g., with biotin) and immobilized on a solid support (e.g., agarose beads) to create an "affinity matrix."

Caption: Workflow for an affinity chromatography pulldown experiment.

Experimental Protocol: Affinity Chromatography Pulldown

-

Probe Synthesis: Synthesize an analog of the compound with a linker attached to a position determined not to be critical for activity (e.g., the methyl group on the piperazine or a position on the pyridine ring if tolerated). Attach a biotin molecule to the terminus of this linker.

-

Matrix Preparation: Incubate the biotinylated compound with streptavidin-coated agarose beads to immobilize the "bait."

-

Lysate Preparation: Grow and harvest cells from a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed in a phenotypic screen). Lyse the cells under non-denaturing conditions to create a native protein extract.

-

Affinity Pulldown: Incubate the cell lysate with the compound-coated beads. For a crucial control, also incubate lysate with beads alone and with beads coated with a structurally similar but inactive analog. A competition experiment, where the lysate is pre-incubated with an excess of the free, non-biotinylated compound before adding it to the beads, is the gold standard for identifying specific binders.

-

Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE loading buffer).

-

Protein Identification: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and identify the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[24] Proteins that are significantly enriched in the compound pulldown compared to the controls are considered high-confidence "hits."

Phase 2: Cellular Target Engagement and Genetic Validation

Identifying a binding partner is not sufficient; one must prove that the compound engages this target within the complex environment of a living cell and that this engagement is responsible for the observed biological effect.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to confirm drug-target interaction in intact cells or tissues.[28][29][30] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[31]

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA Melt Curve

-

Cell Treatment: Treat intact cells with either the vehicle (DMSO) or a saturating concentration of this compound for a defined period.

-

Heating: Aliquot the treated cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by rapid cooling.[30]

-

Lysis and Separation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge at high speed to pellet the aggregated, denatured proteins.

-

Detection: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the specific target protein (identified from Phase 1) remaining in the soluble fraction using Western blotting with a specific antibody.

-

Data Analysis: Plot the percentage of soluble protein against temperature. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated samples compared to the vehicle control, indicating ligand-induced stabilization.[32]

Genetic Validation

To causally link target engagement to a cellular phenotype (e.g., decreased cell viability), one can use genetic tools like CRISPR/Cas9 or siRNA/shRNA to reduce the expression of the target protein. If reducing the target protein's level phenocopies the effect of the compound, it provides strong evidence that the compound acts through that target.[20]

Phase 3: Quantifying Direct Interaction and Elucidating Mechanism

The final phase involves quantifying the binding affinity and kinetics of the interaction and understanding its downstream functional consequences.

Biochemical and Biophysical Assays

These in vitro assays use purified components to precisely measure the interaction.[33]

-

Enzymatic Assays: If the validated target is an enzyme (e.g., a kinase or HDAC), its activity can be measured in the presence of varying concentrations of the compound. This allows for the determination of the IC50 (half-maximal inhibitory concentration), providing a quantitative measure of potency.

-

Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): These label-free biophysical techniques measure the binding affinity (K_D , dissociation constant) and kinetics of the interaction between the purified target protein and the compound.

Table 1: Hypothetical Quantitative Data Summary

| Assay Type | Target Protein | Parameter | Value |

| Enzymatic Assay | HDAC1 | IC50 | 150 nM |

| CETSA | HDAC1 | ΔT_m | +4.5 °C |

| SPR | HDAC1 | K_D | 95 nM |

| Enzymatic Assay | VEGFR2 Kinase | IC50 | > 10 µM |

Downstream Pathway Analysis

Once the direct target is confirmed, the next step is to understand the functional consequences of its modulation. For example, if the target is HDAC1, a key epigenetic regulator, one would investigate changes in histone acetylation and gene expression.

-

Western Blotting: Probe for downstream markers. For HDAC inhibition, this would involve using antibodies against acetylated histones (e.g., Acetyl-Histone H3) or other known substrates. An increase in acetylation upon compound treatment would confirm the mechanism of action.

-

RNA-Sequencing: A global analysis of how the compound alters the transcriptome can provide deep insights into the affected cellular pathways and support the proposed mechanism of action.

Conclusion and Future Directions

This guide outlines a rigorous, hypothesis-driven, and experimentally validated workflow for identifying the therapeutic targets of this compound. By combining unbiased chemical proteomics with cellular and biochemical validation techniques, researchers can confidently de-orphanize novel compounds. The journey from a chemical structure to a validated biological target is a cornerstone of modern drug discovery.[19] Successful identification of a high-affinity target opens the door to subsequent stages of drug development, including medicinal chemistry efforts for lead optimization, detailed toxicological studies, and eventual in vivo efficacy testing in relevant disease models.

References

- 1. Piperazine - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Novel HDAC Inhibitor with a Hydroxy-Pyrimidine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. bcm.portals.in-part.com [bcm.portals.in-part.com]

- 18. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 21. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

- 22. tandfonline.com [tandfonline.com]

- 23. Chemical proteomics and its impact on the drug discovery process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Mass Spectrometry-Based Chemical Proteomics for Drug Target Discoveries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics [ouci.dntb.gov.ua]

- 26. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. benchchem.com [benchchem.com]

- 29. scispace.com [scispace.com]

- 30. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 31. bio-protocol.org [bio-protocol.org]

- 32. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-(4-Methyl-piperazin-1-yl)-isonicotinic acid

Foreword: From Structural Analogy to Mechanistic Insight

In the landscape of contemporary drug discovery, the compound 2-(4-Methyl-piperazin-1-yl)-isonicotinic acid presents a compelling case for investigation. Its molecular architecture is a deliberate amalgamation of two pharmacologically significant scaffolds: the piperazine moiety, a cornerstone of numerous centrally-acting agents, and the isonicotinic acid group, renowned for its role in the antimicrobial agent isoniazid.[1][2] This structural duality suggests a rich, albeit currently undefined, therapeutic potential. The piperazine ring is a well-established pharmacophore in drugs targeting the central nervous system, including antipsychotics, antidepressants, and anxiolytics, often by modulating monoamine neurotransmitter pathways.[1][3] Conversely, isonicotinic acid derivatives have a storied history in combating tuberculosis, with isoniazid's primary mechanism involving the inhibition of mycolic acid synthesis in the mycobacterial cell wall.[2][4]

This guide eschews a conventional template to instead provide a dynamic, hypothesis-driven framework for the systematic elucidation of the mechanism of action of this compound. We will navigate from broad, structure-based hypotheses to a detailed, multi-pronged experimental workflow, designed to unveil the compound's primary biological targets and downstream signaling effects. This document is intended for researchers and drug development professionals, offering a practical roadmap for transforming a molecule of interest into a well-characterized therapeutic lead.

Part 1: Foundational Hypotheses on Bioactivity

The logical starting point for our investigation is to formulate a set of testable hypotheses grounded in the known pharmacology of the compound's constituent moieties. These hypotheses will form the basis of our initial screening cascade.

-

Hypothesis A: Neuromodulatory Activity. Given the prevalence of the piperazine scaffold in CNS-active drugs, it is plausible that this compound modulates the activity of key neurotransmitter receptors, such as dopamine or serotonin receptors.[5][6]

-

Hypothesis B: Antimicrobial Properties. The isonicotinic acid component raises the possibility of antimicrobial, particularly antitubercular, activity. This could potentially involve mechanisms analogous to isoniazid, such as the inhibition of essential bacterial cell wall synthesis.[4][7][8]

-

Hypothesis C: Protease Inhibition. There is an indication in the literature that this molecule may serve as an intermediate in the synthesis of protease inhibitors for conditions like osteoporosis.[9] This suggests the compound itself, or its derivatives, might exhibit inhibitory activity against relevant proteases.

-

Hypothesis D: Anti-inflammatory Effects. Several derivatives of isonicotinic acid have demonstrated anti-inflammatory properties, potentially through the inhibition of reactive oxygen species (ROS) or other inflammatory mediators.[10]

The following experimental plan is designed to systematically and efficiently test these hypotheses.

Part 2: A Phased Experimental Workflow for Mechanistic Discovery

This section details a comprehensive, multi-phase research plan to dissect the mechanism of action of this compound. Each phase is designed to be self-validating, with the results of one phase informing the experimental choices of the next.

Phase I: Broad-Spectrum Phenotypic and Target-Based Screening

The initial phase is designed to cast a wide net, identifying the most promising therapeutic avenues through a series of in vitro assays.

Caption: Phase I workflow for broad-spectrum in vitro screening.

-

CNS Receptor Binding Panel:

-

Rationale: To test Hypothesis A by assessing the compound's affinity for a wide range of CNS targets.

-

Methodology:

-

Utilize a commercially available radioligand binding assay panel (e.g., Eurofins SafetyScreen, CEREP BioPrint) that includes a diverse set of receptors, ion channels, and transporters, with a focus on dopaminergic and serotonergic receptors.

-

Screen the compound at a standard concentration (e.g., 10 µM).

-

Calculate the percent inhibition of radioligand binding for each target.

-

-

Self-Validation: Hits (typically >50% inhibition) are confirmed through concentration-response curves to determine Ki values.

-

-

Antimicrobial Susceptibility Testing:

-

Rationale: To evaluate Hypothesis B across a spectrum of pathogenic microbes.

-

Methodology:

-

Perform broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC) against a panel of bacteria and fungi, including Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and mycobacteria (Mycobacterium tuberculosis H37Rv).

-

Prepare serial dilutions of the compound in appropriate growth media in 96-well plates.

-

Inoculate with a standardized suspension of each microorganism.

-

Incubate under appropriate conditions and determine the MIC as the lowest concentration that inhibits visible growth.

-

-

Self-Validation: Active compounds are re-tested to confirm the MIC. Further testing against drug-resistant strains can provide additional validation of a novel mechanism.[11]

-

-

Protease Inhibition Panel:

-

Rationale: To directly test Hypothesis C.

-

Methodology:

-

Screen the compound against a panel of relevant proteases (e.g., cathepsins, matrix metalloproteinases) using fluorescence-based enzymatic assays.

-

Incubate the enzyme with the compound at various concentrations before adding a fluorogenic substrate.

-

Measure the rate of substrate cleavage by monitoring fluorescence over time.

-

Calculate the percent inhibition and determine the IC50 value for any active compounds.

-

-

Self-Validation: Confirmed hits should be tested in orthogonal assays (e.g., using different substrates or detection methods) to rule out assay artifacts.

-

-

In Vitro Anti-inflammatory Assay:

-

Rationale: To investigate Hypothesis D.

-

Methodology:

-

Use a cell-based assay, such as lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7).

-

Pre-incubate the cells with various concentrations of the compound.

-

Stimulate with LPS to induce an inflammatory response.

-

After a suitable incubation period, measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell supernatant using ELISA.

-

-

Self-Validation: A cell viability assay (e.g., MTT or CellTiter-Glo) must be run in parallel to ensure that the observed reduction in cytokines is not due to cytotoxicity.

-

| Assay Panel | Key Targets / Organisms | Test Concentration | Result (Example) |

| CNS Receptor Panel | 5-HT₂ₐ, D₂, H₁ Receptors | 10 µM | 85%, 15%, 5% Inhibition |

| Antimicrobial Panel | M. tuberculosis H37Rv | N/A | MIC = 5 µg/mL |

| E. coli | N/A | MIC > 128 µg/mL | |

| Protease Panel | Cathepsin K | 10 µM | 92% Inhibition |

| MMP-2 | 10 µM | 8% Inhibition | |

| Anti-inflammatory | LPS-stimulated PBMCs | 10 µM | 65% reduction in TNF-α |

Phase II: In-Depth Mechanistic Characterization

Based on the positive "hits" from Phase I, Phase II involves more focused experiments to elucidate the precise molecular mechanism. Let's assume our Phase I screening yielded promising activity against M. tuberculosis.

Caption: Phase II workflow for antitubercular mechanism of action.

-

Determination of Bactericidal Activity:

-

Rationale: To determine if the compound actively kills the bacteria (bactericidal) or merely inhibits its growth (bacteriostatic).

-

Methodology:

-

Following the MIC determination, take aliquots from the clear wells (at and above the MIC).

-

Plate the aliquots onto solid agar medium without the compound.

-

Incubate the plates and count the number of colony-forming units (CFUs).

-

The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

-

-

Causality: A low MBC/MIC ratio (e.g., ≤4) is indicative of bactericidal activity, which is often a desirable trait for antimicrobial agents.

-

-

Mycolic Acid Synthesis Inhibition Assay:

-

Rationale: To directly test if the compound shares a mechanism with isoniazid, the archetypal isonicotinic acid derivative.[4]

-

Methodology:

-

Culture M. tuberculosis in the presence of the compound at concentrations around the MIC.

-

Add a radiolabeled precursor, such as [¹⁴C]acetate, to the culture.

-

Incubate to allow for incorporation into cellular lipids.

-

Extract the total lipids and analyze them by thin-layer chromatography (TLC).

-

Visualize the radiolabeled lipids by autoradiography.

-

-

Interpretation: A specific reduction in the spots corresponding to mycolic acids, compared to other lipids, strongly suggests inhibition of this pathway.

-

-

Target Validation via InhA Enzymatic Assay:

-

Rationale: If mycolic acid synthesis is inhibited, the primary target is likely the InhA enzyme.[4][7] This must be confirmed directly.

-

Methodology:

-

Utilize a purified, recombinant InhA enzyme (NADH-dependent enoyl-ACP reductase).

-

Perform an in vitro spectrophotometric assay that measures the oxidation of NADH in the presence of the enzyme, its substrate (e.g., 2-trans-dodecenoyl-CoA), and varying concentrations of the test compound.

-

Determine the IC50 of the compound against InhA.

-

-

Trustworthiness: It is critical to determine if the compound is a direct inhibitor or if it, like isoniazid, requires activation. This can be tested by pre-incubating the compound with the mycobacterial catalase-peroxidase enzyme (KatG) before adding it to the InhA assay.[4]

-

Part 3: Authoritative Grounding and Future Directions

The elucidation of a compound's mechanism of action is an iterative process. Positive results from the proposed workflows will unlock further avenues of research, including structure-activity relationship (SAR) studies to optimize potency and selectivity, ADME/Tox profiling to assess drug-like properties, and in vivo efficacy studies in relevant animal models.[12][13]

The strength of this guide lies in its logical progression from broad, structure-based hypotheses to specific, validated molecular mechanisms. By systematically interrogating the potential bioactivities suggested by the piperazine and isonicotinic acid scaffolds, researchers can efficiently navigate the complexities of drug action and build a robust data package to support further development. This self-validating, evidence-based approach ensures a high degree of scientific integrity and provides a solid foundation for any subsequent preclinical and clinical programs.

References

- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. droracle.ai [droracle.ai]

- 5. ijrrjournal.com [ijrrjournal.com]

- 6. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rational design of isonicotinic acid hydrazide derivatives with antitubercular activity: Machine learning, molecular docking, synthesis and biological testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of isonicotinic acid N'-arylidene-N-[2-oxo-2-(4-aryl-piperazin-1-yl)-ethyl]-hydrazides as antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | 876717-56-5 [amp.chemicalbook.com]

- 10. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel isoniazid derivative as promising antituberculosis agent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type - PubMed [pubmed.ncbi.nlm.nih.gov]

in vitro evaluation of 2-(4-Methyl-piperazin-1-yl)-isonicotinic acid analogs

An In-Depth Technical Guide for the In Vitro Evaluation of 2-(4-Methyl-piperazin-1-yl)-isonicotinic Acid Analogs

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the systematic in vitro evaluation of novel chemical entities derived from the this compound scaffold. This core structure is of significant interest in medicinal chemistry, as both piperazine and isonicotinic acid moieties are prevalent in a wide array of pharmacologically active compounds, including those with antimicrobial, anticancer, and CNS-acting properties.[1][2][3][4][5] The successful progression of any new analog from initial synthesis to a viable drug candidate is critically dependent on a robust and logically structured in vitro testing cascade.

The purpose of this document is to move beyond a simple checklist of assays. Instead, it offers a strategic workflow, explaining the causal links between experimental choices and the critical data they generate. This approach is designed to empower research scientists and drug development professionals to de-risk candidates early, identify promising leads, and build a comprehensive data package for informed decision-making. The early-stage characterization of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, alongside efficacy and initial safety profiling, is pivotal for guiding compound optimization and preventing late-stage failures.[6][7]

Section 1: The Foundational Workflow: A Strategic Overview

The evaluation of a new series of chemical analogs should not be a haphazard collection of experiments. It must be a staged, decision-driven process where the results of foundational assays inform the deployment of more complex and resource-intensive studies. The workflow presented here prioritizes the early assessment of fundamental drug-like properties before committing to extensive biological characterization.

Caption: Overall In Vitro Evaluation Workflow.

Section 2: Foundational Physicochemical & Stability Profiling

Before any biological activity can be reliably measured, it is imperative to confirm that the test compounds are soluble and stable in the assay buffers. Poor solubility is a primary reason for misleading results, generating false negatives or irreproducible data.

Aqueous Solubility Assessment

The goal is to determine the concentration at which a compound can remain in solution in an aqueous environment, mimicking physiological conditions.

-

Kinetic Solubility: This is a high-throughput method ideal for early screening. It measures the solubility of a compound as it precipitates out of a concentrated stock solution (e.g., in DMSO) upon dilution in aqueous buffer. This mimics the conditions of most in vitro assays.

-

Thermodynamic Solubility: A lower-throughput, more definitive "gold standard" measurement. It determines the saturation solubility of a solid compound in equilibrium with the solvent, providing a true measure of its intrinsic solubility.[6][8]

Chemical Stability

This assay determines the compound's stability in the buffer used for biological assays over the time course of the experiment. The compound is incubated in the buffer at the relevant temperature (e.g., 37°C), and its concentration is measured by LC-MS/MS at various time points. Significant degradation can lead to an underestimation of potency.[9]

Section 3: Primary Pharmacological Evaluation (Target-Based Assays)

Once the foundational properties are established, the next step is to measure the direct interaction of the analogs with their intended molecular target. For scaffolds like the one , protein kinases are a common target class.[10]

Causality in Experimental Design: The Kinase Inhibition Assay

A kinase assay quantifies the ability of a compound to inhibit a specific kinase from phosphorylating its substrate. The choice of assay format (e.g., radiometric, fluorescence, or luminescence-based) depends on throughput needs and available resources.

Detailed Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the IC50 (half-maximal inhibitory concentration) of a compound against a target kinase.

-

Reagent Preparation:

-

Kinase Buffer: Prepare a buffer containing components essential for enzyme activity (e.g., Tris-HCl, MgCl2, DTT). MgCl2 is a critical cofactor for ATP binding and catalysis.

-

ATP Solution: Prepare a stock solution of ATP. The concentration used in the assay should ideally be close to the Michaelis constant (Km) of the kinase for ATP to ensure competitive inhibitors can be accurately assessed.

-

Substrate Solution: Prepare a solution of the specific peptide or protein substrate for the target kinase.

-

Kinase Solution: Dilute the recombinant kinase enzyme to the desired working concentration in kinase buffer. The concentration should be low enough to ensure the reaction proceeds linearly over the incubation time.[11]

-

Test Compound Plates: Perform a serial dilution of the this compound analogs in 100% DMSO, typically starting at 1 mM. Then, dilute these into the assay buffer.

-

-

Assay Procedure:

-

Add a small volume (e.g., 5 µL) of the diluted test compounds to the wells of a 384-well assay plate. Include positive controls (a known inhibitor) and negative controls (vehicle, e.g., 1% DMSO).

-

Add the kinase and substrate mixture to the wells and incubate for a short period (e.g., 10-15 minutes) to allow the compound to bind to the kinase.

-

Initiate the kinase reaction by adding the ATP solution.[11]

-

Incubate the reaction at a controlled temperature (e.g., 30°C or room temperature) for a set time (e.g., 60 minutes).

-

Stop the reaction and detect the remaining ATP using a luminescence-based reagent (e.g., Kinase-Glo®). The amount of light produced is inversely proportional to the kinase activity.

-

-

Data Analysis:

-

Measure luminescence using a plate reader.

-

Normalize the data to the positive and negative controls.

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Section 4: Cellular Efficacy & Cytotoxicity Assessment

A compound that is potent in a biochemical assay may not be effective in a cellular context. Cell-based assays are critical for confirming that the compound can cross the cell membrane, engage its target in a complex intracellular environment, and exert the desired biological effect.[12]

Cell Proliferation & Viability Assays (MTT/MTS)

These assays are the workhorse for assessing the effect of compounds on cell growth and health.[10][13] The MTT and MTS assays are colorimetric methods that measure the metabolic activity of a cell population, which is a proxy for cell viability.[13]

Detailed Protocol: MTS Cell Viability Assay

-

Cell Plating: Seed cells (e.g., a relevant cancer cell line) into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Treat the cells with a range of concentrations of the test analogs. Ensure the final DMSO concentration is consistent across all wells and is non-toxic (typically ≤0.5%). Include untreated and vehicle-treated controls.

-

Incubation: Incubate the cells with the compounds for a period relevant to the expected mechanism of action (e.g., 48-72 hours).

-

MTS Reagent Addition: Add MTS reagent (which contains a tetrazolium salt) to each well.

-

Incubation & Measurement: Incubate for 1-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the MTS tetrazolium compound into a colored formazan product.[13] The amount of formazan is measured by reading the absorbance at ~490 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot this against the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Establishing a Therapeutic Window

It is crucial to evaluate cytotoxicity not only in cancer cell lines but also in a non-cancerous "normal" cell line (e.g., from the same tissue of origin). The ratio of the IC50 in the normal cell line to the IC50 in the cancer cell line provides the Selectivity Index (SI). A higher SI indicates a potentially safer compound.

Table 1: Representative Data for a Series of Analogs

| Compound ID | Target Kinase IC50 (nM) | Cancer Cell Line IC50 (µM) | Normal Cell Line IC50 (µM) | Selectivity Index (SI) |

| Analog-01 | 15 | 0.5 | 15.0 | 30.0 |

| Analog-02 | 250 | 8.2 | 25.1 | 3.1 |

| Analog-03 | 8 | 0.2 | 0.4 | 2.0 |

| Control | 10 | 0.4 | 20.0 | 50.0 |

Section 5: In Vitro ADME Profiling

Excellent potency is meaningless if a compound cannot reach its target in the body. In vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays provide critical insights into a compound's pharmacokinetic potential, guiding the selection of candidates with favorable drug-like properties.[6]

Caption: Key Pillars of In Vitro ADME Profiling.

Absorption: Permeability Assays

These assays predict a compound's ability to be absorbed across the intestinal wall.

-

Caco-2 Permeability Assay: Uses a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier. It can identify compounds that are substrates for active efflux transporters like P-glycoprotein (P-gp).[6]

-